Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chloro-3-fluorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chloro-3-fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the aromatic ring or the pyrrolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with receptors or enzymes, modulating their activity. The presence of the 4-chloro-3-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-methylpyrrolidin-3-amine
- 4-(3-fluorophenyl)-1-methylpyrrolidin-3-amine
Uniqueness
Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the specific combination of substituents on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14ClFN2 |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3/t8-,11+/m1/s1 |
InChI Key |
LTLMCCREECKIAJ-KCJUWKMLSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.